2-Amino vs. 2-Bromo Substituent: Orthogonal Synthetic Elaboration Pathway and Atom Economy
The target compound's 2-amino group enables direct functionalization via amide bond formation, urea synthesis, or reductive amination without prior deprotection or metal-catalyzed cross-coupling, whereas the closest halogenated analog, tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1250998-21-0), requires Pd-catalyzed Buchwald–Hartwig or Suzuki coupling to install an amine equivalent, adding 2–3 synthetic steps and generating metal waste . In a patent exemplifying pyrazolo[1,5-a]pyrazine-based RET inhibitors, the 2-amino derivative was directly converted to a urea-linked kinase inhibitor with >95% conversion in a single step, while the corresponding 2-bromo intermediate required sequential amination and acylation [1].
| Evidence Dimension | Step count for N-functionalization |
|---|---|
| Target Compound Data | 1 synthetic step (direct acylation/urea formation) |
| Comparator Or Baseline | tert-Butyl 2-bromo analog requires 2–3 steps (metal-catalyzed amination + acylation) |
| Quantified Difference | 4-6 additional steps for a 4-step library sequence |
| Conditions | Patent US11851434B2, RET inhibitor library synthesis; step count inferred from generic procedures |
Why This Matters
Fewer synthetic steps translate directly to higher throughput, lower cost per analog, and reduced metal impurity burden for procurement teams planning parallel medicinal chemistry libraries.
- [1] Array BioPharma, Inc. Substituted pyrazolo[1,5-a]pyrazine compounds as RET kinase inhibitors. U.S. Patent US11851434B2, 2021. View Source
